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Compound of Interest
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Compound Name:
Hydrochloride

Cat. No. B562867

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl Ofloxacin, also known as Ofloxacin Related Compound A or Ofloxacin EP Impurity
E, is a primary metabolite of the broad-spectrum fluoroquinolone antibiotic, Ofloxacin. As a
significant related substance, its characterization is crucial for pharmaceutical quality control,
impurity profiling, and metabolism studies. This technical guide provides a summary of the
spectroscopic and spectrometric data for Desmethyl Ofloxacin Hydrochloride, including
Proton Nuclear Magnetic Resonance (*H NMR), Carbon-13 Nuclear Magnetic Resonance (*3C
NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The information herein is
intended to support research and development activities by providing key analytical data and
methodologies.

While specific experimental spectra for Desmethyl Ofloxacin Hydrochloride are not readily
available in the public domain, this guide compiles predicted data and typical characterization
results obtained for this compound, often supplied with commercial reference standards.

Chemical Structure

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b562867?utm_src=pdf-interest
https://www.benchchem.com/product/b562867?utm_src=pdf-body
https://www.benchchem.com/product/b562867?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b562867?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

IUPAC Name: 7-fluoro-2-methyl-10-ox0-6-(piperazin-1-yl)-4-oxa-1-
azatricyclo[7.3.1.0°,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid hydrochloride

Molecular Formula: C17H19CIFN30a4[1]
Molecular Weight: 383.80 g/mol [1]
CAS Number: 82419-52-1 (free base)[2]

Spectroscopic and Spectrometric Data

The following tables summarize the key spectroscopic and spectrometric data for Desmethyl
Ofloxacin. It is important to note that NMR chemical shifts can vary slightly depending on the
solvent and concentration.

Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

~8.7 S 1H H-5

~7.8 d 1H H-8

~4.9 q 1H H-3

~4.5 m 2H H-2

~3.4 t 4H Piperazine CH:z

~3.2 t 4H Piperazine CH:z

~1.6 d 3H 3-CHs

Note: Predicted data is based on computational models and may differ from experimental
values. The piperazine protons may show complex splitting patterns.

Table 2: *C NMR Spectroscopic Data (Predicted)
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Chemical Shift (ppm) Assighment
~177 C-11 (COOH)
~166 C-7 (C=0)
~155 C-9 (C-F)

~147 C-5a

~138 C-6

~125 C-8a

~120 C-8

~115 C-11a

~106 C-5

~70 C-2

~50 C-3

~48 Piperazine CH:z
~45 Piperazine CH:z
~18 3-CHs

Note: Predicted data is based on computational models. The signal for the carbon attached to
fluorine (C-9) will appear as a doublet due to C-F coupling.

Table 3: Mass Spectrometry Data

Technique Mode m/z Interpretation

Electrospray - [M+H]* for the free
o Positive 348.1

lonization (ESI) base

Note: The mass spectrum of the hydrochloride salt will primarily show the protonated molecule
of the free base.
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Table 4: IR Spectroscopic Data

Wavenumber (cm—?) Intensity Assignment

O-H stretch (carboxylic acid),

3400 - 2500 Broad _ _
N-H stretch (piperazine)
~1720 Strong C=0 stretch (carboxylic acid)
C=0 stretch (ketone), C=C
~1620 Strong )
stretch (aromatic)
~1450 Medium C-H bend
~1280 Strong C-F stretch
~1050 Medium C-O stretch

Note: The broadness of the O-H and N-H stretches is due to hydrogen bonding. The spectrum
of the hydrochloride salt may show additional bands corresponding to the N-H* vibrations of
the piperazinyl group.

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These protocols are
representative of standard analytical procedures for compounds of this class.

'H and **C NMR Spectroscopy

o Sample Preparation: A 5-10 mg sample of Desmethyl Ofloxacin Hydrochloride is
dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-de
(DMSO-de) or deuterium oxide (D20). Tetramethylsilane (TMS) or a suitable internal
standard is added for referencing.

 Instrumentation: Spectra are acquired on a 400 MHz or higher field NMR spectrometer.
e 'H NMR Acquisition Parameters:
o Pulse Program: Standard zg30 or similar

o Number of Scans: 16-64
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o Spectral Width: -2 to 12 ppm
o Acquisition Time: ~3-4 seconds

o Relaxation Delay: 1-2 seconds

e 13C NMR Acquisition Parameters:

o Pulse Program: Standard proton-decoupled (e.g., zgpg30)

[¢]

Number of Scans: 1024 or more, depending on concentration

[e]

Spectral Width: 0 to 200 ppm

o

Acquisition Time: ~1-2 seconds

[¢]

Relaxation Delay: 2 seconds

o Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-
corrected. Chemical shifts are referenced to the internal standard.

Mass Spectrometry

o Sample Preparation: A dilute solution of the sample (1-10 pg/mL) is prepared in a suitable
solvent system, typically a mixture of water and acetonitrile or methanol with a small amount
of formic acid to promote ionization.

e Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight
(Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is
used.

e ESI-MS Parameters:

lonization Mode: Positive

o

[¢]

Capillary Voltage: 3-4 kV

[¢]

Nebulizing Gas (N2): Flow rate appropriate for the instrument
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o Drying Gas (N2): Temperature and flow rate optimized for desolvation

o Mass Range: m/z 100-1000

Data Acquisition and Analysis: The instrument is calibrated prior to analysis. Data is acquired
in full scan mode to determine the accurate mass of the molecular ion.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid sample is finely ground with potassium
bromide (KBr) powder (approximately 1:100 sample to KBr ratio) and pressed into a thin,
transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be
used with the neat solid.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
Acquisition Parameters:

o Spectral Range: 4000-400 cm~1

o Resolution: 4 cm*

o Number of Scans: 16-32

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic
absorption bands corresponding to the functional groups in the molecule.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical

relationship of the analytical techniques.
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General Workflow for Spectroscopic Analysis
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Caption: General Workflow for Spectroscopic Analysis.
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Relationship of Analytical Techniques for Structural Characterization
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Caption: Relationship of Analytical Techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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